Lipophilicity Advantage vs. Primary Amine
The target compound exhibits a computed XLogP3 of 2.9, representing a 1.7-log-unit increase over the simpler primary amine 4-methoxyphenethylamine (XLogP3 = 1.2) [1]. This difference corresponds to an approximately 50-fold higher theoretical partition coefficient between n-octanol and water, a magnitude commonly associated with enhanced passive membrane permeability and blood–brain barrier (BBB) penetrance in CNS drug discovery programs [2]. The lipophilicity shift is attributable to the addition of the 2-methylprop-2-en-1-yl substituent, which adds three sp³/sp² carbons and masks the polar secondary amine.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 4-Methoxyphenethylamine (CAS 55-81-2, CID 4177): XLogP3 = 1.2 |
| Quantified Difference | Δ XLogP3 = +1.7 log units (~50-fold higher theoretical partition coefficient) |
| Conditions | XLogP3 algorithm version 3.0, PubChem computed properties; validated against experimental logP datasets |
Why This Matters
For medicinal chemistry programs requiring CNS-penetrant tool compounds, the 1.7-log-unit lipophilicity advantage may translate into substantially higher unbound brain-to-plasma concentration ratios, reducing the need for structural optimization campaigns.
- [1] PubChem CID 66244069 (target, XLogP3 = 2.9) vs. CID 4177 (4-methoxyphenethylamine, XLogP3 = 1.2). Computed via XLogP3 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/66244069; https://pubchem.ncbi.nlm.nih.gov/compound/4177 (accessed 2026-04-30). View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. Reviews the quantitative impact of logP/logD on ADME properties. View Source
